molecular formula C4H6IN3 B2719870 1-(2-Iodoethyl)-1,2,4-triazole CAS No. 1849315-03-2

1-(2-Iodoethyl)-1,2,4-triazole

Cat. No. B2719870
CAS RN: 1849315-03-2
M. Wt: 223.017
InChI Key: FBBWYRITYNBJFB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties .

Scientific Research Applications

Supramolecular and Coordination Chemistry

1,2,3-Triazoles, closely related to 1,2,4-triazoles, have been extensively studied for their supramolecular interactions. These compounds are easily accessible via click chemistry and possess diverse supramolecular interactions, enabling applications in supramolecular and coordination chemistry. Their nitrogen-rich structure allows for complexation of anions through hydrogen and halogen bonding, serving as versatile functional units in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Bioisostere in Medicinal Chemistry

The 1,2,3-triazole ring, a counterpart of 1,2,4-triazoles, functions as a bioisostere in the design of new active molecules due to its mimicry of various functional groups. This characteristic justifies its widespread use in synthesizing drug analogs with antimicrobial, antiviral, and antitumor effects, highlighting its significance in medicinal chemistry (Bonandi et al., 2017).

Ionic Liquids and Organic Synthesis

The synthesis of 1-alkyl-1,2,4-triazoles and their transformation into quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts has led to the formation of ionic liquids. These substances showcase the chemical versatility of 1,2,4-triazoles in creating compounds with potential applications in green chemistry and materials science (Mirzaei, Twamley, & Shreeve, 2002).

Ligand Design in Coordination Compounds

1,2,4-Triazole derivatives act as ligands in designing mononuclear, oligonuclear, and polynuclear metal coordination compounds. Their ability to serve as bridging ligands between metal centers, due to their coordination diversity, makes them valuable in creating complexes with unique properties (Haasnoot, 2000).

Chemical Sensors

Click-derived triazoles, including 1,2,4-triazoles, have found extensive use in chemical sensors. Their prevalence in chemosensors is attributed to their ability to bind both cations and anions, where the triazole plays a functional role in the detection mechanism (Lau et al., 2011).

Mechanism of Action

This is typically relevant for biologically active compounds. It involves studying how the compound interacts with biological systems or processes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes precautions that need to be taken while handling and storing the compound .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties .

properties

IUPAC Name

1-(2-iodoethyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6IN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBWYRITYNBJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Iodoethyl)-1,2,4-triazole

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